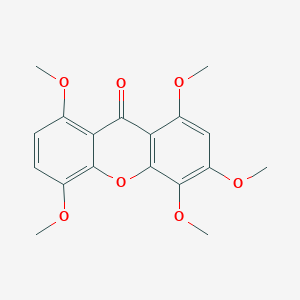
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of compounds known for their diverse biological activities and structural complexity. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. The compound this compound is characterized by its pentamethoxy substitution pattern on the xanthone core, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one, typically involves the use of polyphenols and salicylic acids as starting materials. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems (e.g., palladium, ruthenium, copper catalysis) are employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted xanthone derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one: Another pentamethoxy xanthone derivative with similar biological activities.
1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one: A hydroxylated derivative with enhanced antioxidant properties.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its potent anticancer activity.
Uniqueness
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentamethoxy groups contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
66157-57-1 |
|---|---|
Formule moléculaire |
C18H18O7 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
1,3,4,5,8-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O7/c1-20-9-6-7-10(21-2)16-13(9)15(19)14-11(22-3)8-12(23-4)17(24-5)18(14)25-16/h6-8H,1-5H3 |
Clé InChI |
NQHBRPANNYTLDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)OC)OC3=C(C2=O)C(=CC(=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















